Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that contains both thiadiazole and oxadiazole rings These rings are known for their significant biological and chemical properties, making this compound of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate with hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization reactions under specific conditions to form the desired oxadiazole ring . The reaction conditions often include the use of solvents like ethanol and reagents such as phosphorus pentachloride (PCl5) for cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines
Scientific Research Applications
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound’s mesoionic nature allows it to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in its observed biological effects.
Comparison with Similar Compounds
Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
1,2,3-Thiadiazole derivatives: Known for their antimicrobial and anticancer properties.
1,2,4-Oxadiazole derivatives: Recognized for their anti-inflammatory and antiviral activities.
1,3,4-Thiadiazole derivatives: Investigated for their potential as multi-targeted therapeutic agents.
The uniqueness of this compound lies in its combination of both thiadiazole and oxadiazole rings, which imparts a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C7H6N4O3S |
---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
ethyl 5-(thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C7H6N4O3S/c1-2-13-7(12)5-9-6(14-10-5)4-3-8-11-15-4/h3H,2H2,1H3 |
InChI Key |
TXWFRUSBHZKFAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CN=NS2 |
Origin of Product |
United States |
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